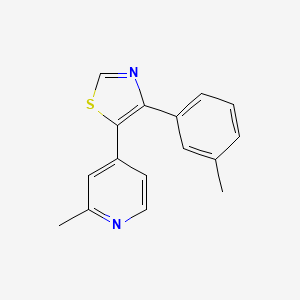
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 3-methylphenyl group and a 2-methyl-4-pyridyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Example Reaction:
Reactants: 3-methylphenyl thioamide and 2-methyl-4-pyridyl haloketone
Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 4-Phenyl-5-(2-pyridyl)-1,3-thiazole
- 4-(4-Methylphenyl)-5-(2-pyridyl)-1,3-thiazole
- 4-(3-Methylphenyl)-5-(3-pyridyl)-1,3-thiazole
Uniqueness
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole is unique due to the specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both a methylphenyl and a methylpyridyl group can affect its electronic properties and steric interactions, making it distinct from other thiazole derivatives.
特性
CAS番号 |
365429-03-4 |
|---|---|
分子式 |
C16H14N2S |
分子量 |
266.4 g/mol |
IUPAC名 |
4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-4-3-5-13(8-11)15-16(19-10-18-15)14-6-7-17-12(2)9-14/h3-10H,1-2H3 |
InChIキー |
YFOTWMUPZQEHAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(SC=N2)C3=CC(=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


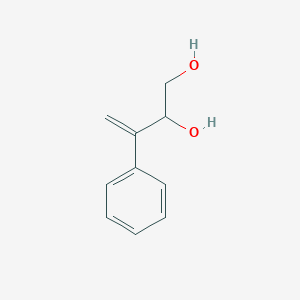

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
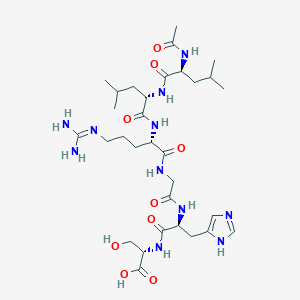
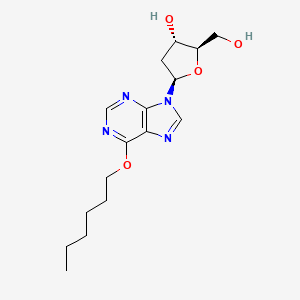
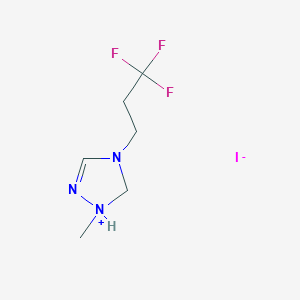
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
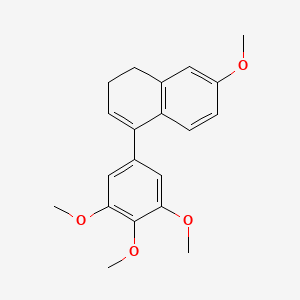
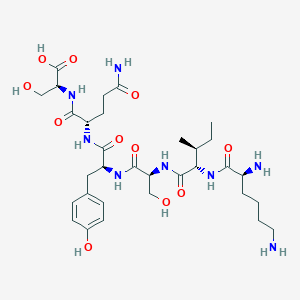
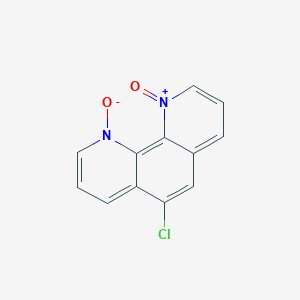
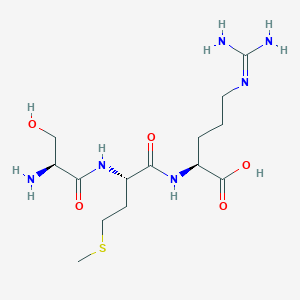
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)

